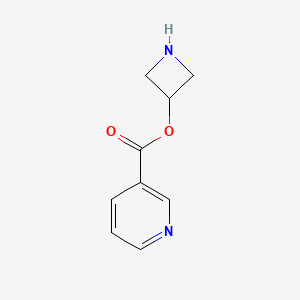

3-Azetidinyl nicotinate

Description

Contextualization within Nicotinic Acid Derivative Research

Nicotinic acid, a form of vitamin B3, and its derivatives have long been a cornerstone of pharmaceutical research, with applications ranging from treating dyslipidemia to potential roles in managing a variety of other conditions. researchgate.netnih.gov The modification of the nicotinic acid scaffold is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. chemistryjournal.net The introduction of various substituents can lead to compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. researchgate.netmdpi.com

Within this broad field, the incorporation of an azetidine (B1206935) moiety onto the nicotinic acid backbone, as seen in 3-Azetidinyl nicotinate (B505614), represents a targeted approach to creating novel chemical entities. smolecule.com This specific combination of a pyridine (B92270) carboxylic acid with a four-membered nitrogen-containing heterocycle offers a unique structural framework that can influence the molecule's interaction with biological targets. smolecule.com Researchers investigate these derivatives for their potential to act as enzyme inhibitors or receptor binders, driven by the distinct chemical properties imparted by both the nicotinic acid and the azetidine components. smolecule.com

Azetidine Ring System in Medicinal Chemistry: Contemporary Significance

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained considerable traction in modern medicinal chemistry. rsc.orgnih.gov Despite historical challenges in their synthesis, recent advancements have made these structures more accessible for drug discovery programs. nih.gov The significance of the azetidine motif lies in its unique combination of properties. nih.govlongdom.org

The inherent ring strain of azetidines influences their reactivity and conformation, while they remain significantly more stable than their three-membered aziridine (B145994) counterparts. rsc.org This strained ring system can provide a rigid scaffold that may lead to more precise interactions with biological targets. nih.gov The incorporation of an azetidine ring can enhance metabolic stability and improve binding affinity. longdom.org The nitrogen atom within the ring also offers a site for further chemical modification, allowing for the fine-tuning of a molecule's properties. nih.gov Consequently, azetidine-containing compounds have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system applications. nih.gov At least seven approved drugs feature an azetidine ring, highlighting its value in pharmaceutical development. chemrxiv.org

Overview of Research Trajectories for 3-Azetidinyl Nicotinate Analogues

Research into analogues of this compound is multifaceted, exploring how structural modifications impact biological activity. One key area of investigation is the synthesis and evaluation of derivatives as potential therapeutic agents. For instance, a study focused on ethyl 6-aminonicotinate acyl sulfonamides, which included azetidine-containing compounds, identified them as potent antagonists of the P2Y12 receptor, a target for antithrombotic therapy. acs.orgresearchgate.net This research highlighted differences in pharmacokinetic profiles between azetidine and piperidine (B6355638) analogues. acs.orgresearchgate.net

Another research direction involves the synthesis of various substituted azetidine derivatives to explore their potential as triple reuptake inhibitors for the treatment of depression. nih.gov Furthermore, the synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been pursued to evaluate their neuroprotective activities, with some compounds showing notable inhibition of acetylcholinesterase. ktu.edu The development of novel synthetic methods to create diverse azetidine building blocks is also a significant focus, aiming to expand the chemical space available for drug discovery. chemrxiv.orgnih.gov

The table below provides a summary of selected research findings on azetidine-containing compounds, including those related to the nicotinic acid scaffold.

| Compound/Derivative Class | Research Focus | Key Findings |

| Ethyl 6-aminonicotinate acyl sulfonamides (including azetidine derivatives) | P2Y12 receptor antagonists for antithrombotic therapy | Azetidine derivatives showed a higher clearance compared to piperidine analogues. acs.orgresearchgate.net |

| 3-Aryl-3-oxypropylamine-based azetidines | Triple reuptake inhibitors | Novel azetidine derivatives were synthesized and evaluated for their potential as antidepressants. nih.gov |

| 3-Aryl-3-azetidinyl acetic acid methyl ester derivatives | Neuroprotective agents | Several derivatives exhibited acetylcholinesterase inhibitory activity. ktu.edu |

| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotine (B1678760) receptor binding | This nicotine analogue showed high affinity for nicotinic receptors in rat brain membranes. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVNWZMZZFXPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Azetidinyl Nicotinate Analogues

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a ligand is paramount for its interaction with a biological target. For 3-azetidinyl nicotinate (B505614) analogues, the conformationally restricted azetidine (B1206935) ring plays a critical role in maintaining high binding affinity for nAChRs. nih.gov This four-membered ring system orients the basic nitrogen atom, an essential pharmacophoric element, in a spatially defined manner that is favorable for binding. nih.gov

Positional and Substituent Effects on Biological Activity

Systematic modifications of the core structure of 3-azetidinyl nicotinate have yielded valuable data on how different substituents and their positions influence biological activity. These studies are typically divided into modifications on the azetidine ring and the nicotinic acid moiety.

The integrity and size of the azetidine ring are critical for high-affinity binding to nAChRs. The conformationally restricted nature of this four-membered ring is considered a key factor for maintaining potent activity. nih.gov

Ring Integrity: Replacing the azetidine ring with a more flexible, non-cyclic aliphatic amine results in a near-complete loss of binding activity at the major nAChR subtypes. nih.gov This highlights the importance of the conformational constraint imposed by the cyclic structure.

Ring Size: Altering the size of the saturated azaheterocycle has a profound impact on receptor affinity. Expanding the four-membered azetidine ring to a five-membered pyrrolidine (B122466) ring leads to a significant reduction in binding affinity and subtype selectivity. nih.gov Further expansion to a six-membered piperidine (B6355638) ring causes an even more dramatic drop in affinity. nih.gov This demonstrates that the four-membered ring is the optimal size for this class of compounds to achieve high-affinity interactions with α4β2 nAChRs. nih.gov

Substitution on the Ring: The introduction of substituents onto the azetidine ring itself is generally detrimental to activity. For example, analogues with one or two methyl groups at the 3-position of the azetidine ring were found to be substantially less active, both in terms of receptor binding and in vivo analgesic activity. nih.gov

| Modification on Azetidine Moiety | Effect on α4β2 nAChR Binding Affinity | Reference Compound |

| Replacement with Aliphatic Amine | Complete loss of activity | Azetidine-containing analogue |

| Ring Expansion to Pyrrolidine | Significant decrease in affinity | Azetidine-containing analogue |

| Ring Expansion to Piperidine | >150-fold drop in affinity | Pyrrolidine-containing analogue |

| Methyl Substitution at Position 3 | Substantial decrease in activity | Unsubstituted azetidine analogue |

Modifications to the pyridine (B92270) ring of the nicotinic acid portion of the molecule also significantly influence the pharmacological profile. The pyridine nitrogen acts as a crucial hydrogen-bond acceptor in the nicotinic pharmacophore.

Substituents on the Pyridine Ring: A wide range of substituents on the pyridine ring have been explored. While numerous modifications are consistent with maintaining high affinity for nAChR binding sites, the effect on functional activity, such as analgesic potency, is much more sensitive to the nature and position of the substituent. nih.gov For instance, in a series of related 3-pyridyl ether compounds, introducing a trifluoromethyl group at the 2-position of the pyridine ring resulted in minimal binding affinity, suggesting that reducing the electron density of the ring or increasing steric bulk at this position can be unfavorable. nih.gov

Positional Isomers: The position of the ester linkage to the azetidine ring on the pyridine core is critical. The nicotinic acid scaffold, with its substitution at the 3-position, is a well-established motif for potent nAChR ligands. Moving the linkage to other positions, such as in picolinic (2-position) or isonicotinic (4-position) acid derivatives, would fundamentally alter the geometry and likely disrupt the key interactions required for high-affinity binding. nih.gov Studies on the hydrolysis rates of substituted methyl pyridinecarboxylates indicate that electronic interactions between substituents and the ring nitrogen are highly dependent on their relative positions. rsc.org

| Modification on Pyridine Moiety | Effect on Biological Activity |

| Increased Steric Bulk at 2-Position | Lower binding affinity |

| Introduction of Electron-Withdrawing Groups | Can lead to lower binding affinity |

| Varied Substituents (Halogens, Alkoxy, etc.) | Tolerated for binding, but variable effect on in vivo potency |

Stereochemical Influences on Structure-Activity Relationships

Chirality plays a pivotal role in the interaction of this compound analogues with nAChRs. The receptors exhibit distinct stereoselectivity, with one enantiomer often displaying significantly higher affinity and selectivity than the other.

For related chiral compounds where the azetidine ring is attached via a linker to the 3-pyridyl moiety, the stereocenter consistently dictates the pharmacological profile. Studies have shown that analogues with an (S)-configuration at the chiral center (typically the point of attachment of the azetidine ring) exhibit higher binding affinities and greater nAChR subtype selectivities compared to their corresponding (R)-enantiomers. nih.gov This stereoselective binding preference for the (S)-enantiomer over the (R)-enantiomer has been observed in multiple series of nicotinic ligands, indicating a specific and constrained binding pocket in the receptor that preferentially accommodates one stereoisomer. nih.gov This suggests that the spatial orientation of the azetidine ring relative to the pyridine core is a critical factor for optimal interaction with key amino acid residues at the receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For nicotinic agonists, QSAR studies have been instrumental in understanding the physicochemical properties that govern receptor affinity. researchgate.net

Although specific QSAR models for this compound are not extensively published, broader studies on large series of nicotinic agonists provide valuable insights. These models, including classical Hansch analysis and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), have been applied to diverse sets of nicotinic ligands. nih.govnih.gov

A common finding across many of these studies is the significant negative impact of steric bulk. Hansch-type equations frequently reveal that detrimental steric effects are major factors in modulating receptor affinity. nih.govnih.gov CoMFA studies provide a 3D visualization of these effects, generating isocontour maps that highlight regions where bulky groups decrease activity (sterically unfavorable) and regions where specific electrostatic or hydrophobic features enhance it. researchgate.netnih.gov These models have shown good predictive power for external sets of ligands, confirming their robustness. nih.govnih.gov Such analyses help rationalize the experimental findings, for example, why methyl substitution on the azetidine ring or bulky groups on the pyridine ring of this compound analogues lead to reduced activity. nih.govnih.gov

Pharmacological Mechanisms and Non Clinical Biological Target Identification for 3 Azetidinyl Nicotinate and Analogues

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. The α4β2 subtype is of particular interest due to its role in nicotine (B1678760) addiction and various neurological disorders. nih.gov

Research into the structure-activity relationships of nAChR ligands has highlighted the importance of specific structural motifs in conferring high binding affinity. The conformationally restricted azetidine (B1206935) ring, a key component of 3-azetidinyl nicotinate (B505614), has been identified as a crucial element for potent interaction with nAChRs.

Studies on chiral cyclopropane analogues incorporating an azetidine moiety have demonstrated high binding affinity for the α4β2-nAChR subtype. Replacement of the azetidine ring with a less rigid aliphatic amine resulted in a significant loss of activity, underscoring the importance of the azetidine's conformational constraint in receptor binding. nih.gov Further modifications, such as expanding the azetidine to a pyrrolidine (B122466) ring, maintained high affinity, while expansion to a piperidine (B6355638) ring led to a substantial decrease in binding. nih.gov

The following table presents the binding affinities (Ki values) of various azetidine and related analogues for the α4β2-nAChR, illustrating the structural requirements for potent receptor interaction.

| Compound | Modification | α4β2-nAChR Ki (nM) |

|---|---|---|

| Azetidine Analogue | - | 0.1 |

| Aliphatic Amine Analogue | Replacement of azetidine with aliphatic amine | 2200 |

| Pyrrolidine Analogue | Replacement of azetidine with pyrrolidine | 0.2 |

| Piperidine Analogue | Replacement of azetidine with piperidine | >300 |

Enzyme Inhibition and Activation Studies

The therapeutic potential of a compound can also be defined by its ability to modulate the activity of specific enzymes. This section explores the interaction of 3-azetidinyl nicotinate analogues with two key enzymes: Nicotinamide Phosphoribosyltransferase (NAMPT) and Stearoyl-CoA Desaturase (SCD).

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Given that cancer cells have a high metabolic rate and an increased demand for NAD+, NAMPT has emerged as a promising target for anticancer therapies.

A scaffold morphing approach has led to the identification of 3-pyridyl azetidine ureas as a potent class of NAMPT inhibitors. nih.govresearchgate.netnih.gov These compounds, which are structurally related to this compound, have demonstrated excellent in vitro potency. nih.govacs.org The pyridine (B92270) moiety of these inhibitors occupies the nicotinamide (NAM) binding pocket of the enzyme, consistent with a substrate-based inhibition mechanism. nih.gov

Lead optimization campaigns have yielded several compounds with low nanomolar biochemical and cellular IC50 values. The table below summarizes the inhibitory potency of representative 3-pyridyl azetidine urea analogues against NAMPT.

| Compound | Biochemical IC50 (nM) | Cellular IC50 (A2780 cells, nM) |

|---|---|---|

| Urea 3 | 2.7 | 5.0 |

| 22a (des-amino) | - | 1.5 |

| 23a (6-amino) | - | 5.9 |

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.govnih.gov Inhibition of SCD has been shown to suppress the growth of various cancer cells, making it an attractive target for oncology drug development. nih.govnih.govresearchgate.net

A high-throughput scintillation proximity assay (SPA) was developed to identify small-molecule inhibitors of SCD1. nih.gov This assay utilized the strong binding characteristics of a tritiated azetidine compound, designated as [(3)H]AZE, to the enzyme. A large-scale screening of 1.6 million compounds identified approximately 7,700 initial hits that exhibited at least 35% inhibition of [(3)H]AZE binding at a concentration of 11 µM. nih.gov

The successful use of an azetidine-containing compound as a ligand in this high-throughput screen strongly suggests that the azetidine scaffold is a viable starting point for the design of novel SCD1 inhibitors. Although the specific structure of [(3)H]AZE is not detailed, this finding provides a solid rationale for investigating this compound and its analogues as potential inhibitors of SCD. Further screening and enzymatic activity assays would be necessary to confirm and quantify the inhibitory potential of these compounds.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG), two important second messengers. mdpi.comfrontiersin.org This signaling pathway is implicated in various cellular processes, including cell growth, differentiation, and signal transduction. mdpi.com Inhibition of PC-PLC has been investigated as a therapeutic strategy in conditions such as cancer, where it can interfere with the proliferation and survival of tumor cells. frontiersin.orgnih.gov Research has shown that up-regulation of PC-PLC is a feature of certain cancer cell lines. nih.gov While various inhibitors of PC-PLC have been developed and studied, including xanthates and pyrido[3,4-b]indoles, no research has been identified that investigates or demonstrates the inhibitory activity of this compound on PC-PLC. nih.govresearchgate.net

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family comprises four cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for signaling by numerous cytokines and growth factors. nih.govwikipedia.org This signaling occurs through the JAK-STAT pathway, which plays a vital role in regulating immune responses and inflammation. wikipedia.orgwikipedia.org Consequently, JAK inhibitors have emerged as a significant class of immunomodulatory drugs for treating autoimmune diseases like rheumatoid arthritis. wikipedia.orgwikipedia.org Selective inhibition of different JAK isoforms is a key area of research to minimize side effects; for instance, targeting JAK1 is explored for asthma treatment, while JAK3 inhibition is of interest due to its more restricted expression in immune cells. wikipedia.orgnih.gov There are no available studies or data to suggest that this compound functions as a Janus Kinase inhibitor.

Receptor Agonism and Antagonism

Sphingosine 1-Phosphate (S1P) Receptor Agonism

Sphingosine 1-phosphate (S1P) receptors (S1P1-5) are a class of G protein-coupled receptors that play critical roles in the immune, cardiovascular, and nervous systems. mdpi.commdpi.com A key function regulated by S1P receptors, particularly S1P1, is lymphocyte trafficking from lymphoid organs into the bloodstream. mdpi.comnih.gov Agonism at the S1P1 receptor leads to the sequestration of lymphocytes, producing an immunosuppressive effect. This mechanism is the basis for approved multiple sclerosis therapies. nih.govyoutube.com The development of selective S1P1 receptor agonists aims to achieve therapeutic efficacy while avoiding side effects associated with activity at other S1P receptor subtypes, such as S1P3-mediated cardiovascular effects. nih.gov No scientific literature was found that connects this compound to agonistic activity at any S1P receptors.

Dopamine (B1211576) D3 Receptor Antagonism

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily located in the limbic areas of the brain and is involved in cognitive and emotional functions. frontiersin.orgwikipedia.org This distribution has made the D3 receptor an attractive target for treating neuropsychiatric disorders and substance use disorders, with the potential for fewer side effects compared to broader-acting dopamine D2 antagonists. frontiersin.orgnih.gov Selective D3 receptor antagonists have been shown in preclinical models to reduce the rewarding effects of drugs like nicotine. nih.gov Research into selective D3 receptor ligands is an active area of drug discovery. frontiersin.org However, there is no evidence in the current body of scientific research to indicate that this compound acts as a dopamine D3 receptor antagonist.

Wnt/Frizzled Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is fundamental to embryonic development, stem cell regulation, and tissue regeneration. nih.govresearchgate.net This pathway is initiated by the binding of Wnt protein ligands to Frizzled (FZD) family receptors and LRP5/6 co-receptors. nih.gov Dysregulation of Wnt signaling is implicated in numerous diseases, including cancer. nih.gov Modulating this pathway through targeted agents is a significant area of therapeutic research. Strategies include developing small molecules or antibodies that can act as agonists to promote tissue repair or as antagonists to inhibit tumor growth by targeting the Wnt-FZD interaction. nih.govnih.gov There are no studies indicating that this compound modulates the Wnt/Frizzled signaling pathway.

Investigation of Other Biological Targets in Non-Clinical Models

The pharmacological profile of this compound and its structural analogues is predominantly characterized by their high affinity and selective action at nicotinic acetylcholine receptors (nAChRs). Extensive research has focused on defining the interaction of these compounds with various nAChR subtypes, establishing them as potent ligands, particularly for the α4β2 subtype. nih.govnih.gov

In the context of these compounds, "selectivity" is most often used in the scientific literature to describe the ability to differentiate between various nAChR subtypes. For example, the well-studied analogue A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine, demonstrates a high degree of selectivity for the α4β2 nAChR subtype over other subtypes like the α7 or the muscle-type α1β1δγ nAChRs. nih.govnih.gov This selectivity within the nAChR family is a key feature of their pharmacological activity.

Despite the thorough characterization of their effects on nAChRs, there is a notable lack of extensive published data regarding the investigation of this compound or its close analogues against a broad panel of other, non-nicotinic biological targets in non-clinical models. The available literature does not prominently feature large-scale screening studies detailing the activity of these specific compounds on other classes of receptors (such as G-protein coupled receptors or other ligand-gated ion channels), enzymes, or transporters.

This focused scope of research suggests that the primary mechanism of action for the biological effects of these compounds is considered to be their interaction with nAChRs. Consequently, significant off-target activities have not been identified or reported as a major component of their pharmacological profiles in non-clinical studies. The development and characterization of these agents have been driven by the goal of achieving high selectivity for specific nAChR subtypes to probe their physiological functions and therapeutic potential. nih.govwikipedia.org

Computational Approaches in the Design and Optimization of 3 Azetidinyl Nicotinate Derivatives

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-Azetidinyl nicotinate (B505614) derivatives, docking simulations are primarily used to investigate their binding modes within the ligand-binding domain of various nAChR subtypes, such as the abundant α4β2 receptor. mdpi.com

These simulations help rationalize differences in binding affinity and functional potency among a series of analogs. mdpi.com For instance, docking studies on nicotinic agonists often utilize crystal structures of nAChRs or the homologous acetylcholine-binding protein (AChBP). mdpi.com The process typically involves preparing the 3D structure of the ligand, defining the receptor's binding site, and using algorithms like the Lamarckian genetic algorithm found in software such as AutoDock to explore possible binding poses. mdpi.com

Table 1: Example Docking Scores and Key Interactions for Hypothetical 3-Azetidinyl Nicotinate Derivatives at the α4β2 nAChR Binding Site

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 3AN-001 | Parent Scaffold | -8.5 | α4-Trp149, α4-Tyr190 | Cation-π, H-bond |

| 3AN-002 | 5-Fluoro-nicotinate | -8.9 | α4-Trp149, β2-Asn109 | Cation-π, H-bond |

| 3AN-003 | N-Methyl-azetidine | -8.2 | α4-Trp149, α4-Tyr93 | Cation-π |

| 3AN-004 | 6-Chloro-nicotinate | -9.1 | α4-Trp149, β2-Phe119 | Cation-π, Halogen Bond |

Ligand-Based Drug Design Methodologies

When a high-resolution structure of the target receptor is unavailable or when researchers want to leverage information from known active compounds, ligand-based drug design (LBDD) methods are employed. These approaches use a set of molecules with known activity to build a model that predicts the activity of new, untested compounds.

For derivatives of this compound, a common LBDD approach is pharmacophore modeling. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, cationic centers) that a molecule must possess to bind to the target receptor. By screening virtual libraries against this pharmacophore, novel compounds that fit the model can be identified. For nicotinic agonists, a typical pharmacophore includes a protonated nitrogen atom and a hydrogen-bond acceptor, with a specific distance between them that mimics the natural ligand, acetylcholine (B1216132). wikipedia.org

Another powerful LBDD method is the Quantitative Structure-Activity Relationship (QSAR). 3D-QSAR models correlate the biological activity of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. nih.gov These models can predict the affinity of novel this compound derivatives and provide visual maps that guide structural modifications to improve activity. nih.gov

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, obtained through techniques like X-ray crystallography or cryo-electron microscopy. proteinstructures.com The availability of structures for nAChR subtypes has been crucial for the SBDD of new ligands, including azetidinyl derivatives. mdpi.com

SBDD allows for the direct visualization of how a ligand, such as a this compound analog, fits into the receptor's binding site. proteinstructures.com This knowledge is used to design new molecules with improved complementarity to the target, enhancing properties like affinity and selectivity. For example, observing a small, unoccupied pocket within the binding site could prompt chemists to add a functional group to the ligand scaffold to fill that space, potentially forming new favorable interactions and increasing potency. proteinstructures.com The design of subtype-selective inhibitors often relies on exploiting subtle differences in the amino acid residues lining the binding sites of different nAChR subtypes. proteinstructures.com

Virtual Screening for Novel Scaffolds and Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. biorxiv.org In the context of this compound research, virtual screening can be used to identify novel chemical scaffolds that mimic its binding mode but have different core structures. This is valuable for discovering new classes of compounds with potentially better drug-like properties or novel intellectual property.

The process can be either structure-based or ligand-based. In structure-based virtual screening, millions of compounds are computationally docked into the nAChR binding site, and the best-scoring molecules are selected for experimental testing. Ligand-based virtual screening involves searching for molecules that are structurally similar (in 2D or 3D) to known active compounds like this compound or that match a predefined pharmacophore model. biorxiv.org

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to study the stability of the binding pose predicted by docking, explore conformational changes in the receptor upon ligand binding, and calculate binding free energies. nih.govpeerj.com

For a this compound derivative bound to an nAChR, an MD simulation can reveal how water molecules mediate interactions, how flexible loops in the receptor (like the C-loop) move to accommodate the ligand, and how the ligand itself might shift within the binding pocket. nih.gov These simulations, which can run for microseconds, provide a more realistic picture of the binding event and can help explain the mechanisms of agonism, partial agonism, or antagonism. nih.govmdpi.com The stability of key interactions, such as the cation-π bond, over the course of the simulation is often analyzed to confirm the importance of that interaction for ligand affinity. mdpi.com

In Silico ADMET Prediction and Optimization (Excluding Toxicity Predictions)

A promising drug candidate must not only bind its target effectively but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADMET prediction uses computational models to estimate these properties for a molecule before it is synthesized, saving significant time and resources. researchgate.netnih.gov

For novel this compound derivatives, various ADME parameters are predicted. These include physicochemical properties like lipophilicity (logP), water solubility, and topological polar surface area (TPSA), which influence absorption and distribution. nih.goveijppr.com Models also predict pharmacokinetic parameters such as blood-brain barrier (BBB) penetration, crucial for centrally acting drugs targeting nAChRs, and interaction with metabolic enzymes like Cytochrome P450s. nih.govdergipark.org.tr Compounds with predicted poor ADME properties, such as low oral bioavailability or rapid metabolism, can be deprioritized or structurally modified to improve their profile.

Table 2: Example of Predicted ADME Properties for a Hypothetical this compound Derivative (3AN-005)

| Property | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | 245.28 g/mol | < 500 | Good for absorption |

| LogP (Lipophilicity) | 1.85 | -0.4 to 5.6 | Balanced solubility |

| Aqueous Solubility (LogS) | -2.5 | > -4.0 | Sufficiently soluble |

| TPSA | 49.5 Ų | < 140 Ų | Good cell permeability |

| BBB Permeation | Predicted: Yes | Yes/No | Likely to cross BBB |

| GI Absorption | Predicted: High | High/Low | Good oral bioavailability |

| CYP2D6 Inhibitor | Predicted: No | No | Low risk of drug-drug interactions |

Chemoinformatics and Data Mining in Azetidinyl Nicotinate Research

Chemoinformatics combines chemistry, computer science, and information science to store, analyze, and retrieve vast amounts of chemical data. nih.gov In research involving this compound and related nAChR ligands, chemoinformatics plays a crucial role in managing the large datasets generated from high-throughput screening, computational modeling, and experimental testing.

Chemoinformatics tools are used to build and manage chemical libraries, calculate molecular descriptors, and analyze structure-activity relationships across large series of compounds. Data mining techniques can be applied to these datasets to identify hidden patterns and correlations. For example, by analyzing a database of thousands of nicotinic ligands, data mining algorithms could identify novel structural motifs or physicochemical property ranges that are consistently associated with high affinity for the α4β2 subtype, thereby guiding future design efforts.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research of 3 Azetidinyl Nicotinate Analogues

In Vitro ADME Profiling

A suite of in vitro assays is typically employed to provide an early assessment of the ADME properties of drug candidates. These assays are designed to predict a compound's behavior in a biological system. For a representative set of azetidine-based scaffolds, which serve as structural analogues to 3-Azetidinyl nicotinate (B505614), a thorough in vitro ADME evaluation has been conducted to ensure their suitability for CNS applications. nih.govnih.gov

Plasma Stability Assessment

Plasma stability is a key parameter that influences the half-life of a compound in vivo. The assessment involves incubating the compound with plasma from various species (e.g., human and mouse) and quantifying the percentage of the parent compound remaining over time. Studies on representative azetidine (B1206935) analogues demonstrate excellent stability in both human and mouse plasma, with nearly all of the compound remaining intact after a defined incubation period. This high stability is indicative of a low susceptibility to degradation by plasma enzymes, suggesting the potential for a favorable in vivo half-life. nih.govresearchgate.net

Microsomal and Hepatocyte Stability Evaluation

The metabolic stability of a compound is evaluated using liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s. nih.govresearchgate.net High metabolic stability is often a desirable trait, as it can lead to lower clearance and longer duration of action. In studies involving azetidine-based analogues, the compounds generally exhibited high stability in the presence of both human and mouse liver microsomes and hepatocytes. nih.govresearchgate.net The percentage of the parent compound remaining after incubation was consistently high, indicating a low rate of metabolism. This suggests that these analogues are not rapidly broken down by hepatic enzymes, which is a positive attribute for drug candidates. nih.govresearchgate.net

Cytochrome P450 (CYP) Metabolism and Inhibition Studies

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Therefore, assessing the inhibitory potential of new compounds against major CYP isoforms (e.g., 3A4, 2D6, 2C9, 1A2, and 2C19) is a critical step. Research on various nicotinic compounds and related alkaloids shows that interactions with CYP enzymes, particularly CYP2A6 which metabolizes nicotine (B1678760), are common. nih.govnih.govoaepublish.com For novel azetidine-based nicotinic analogues, CYP inhibition assays are performed to measure the concentration at which the compound inhibits 50% of the enzyme's activity (IC50). While specific data for 3-Azetidinyl nicotinate is not detailed, studies on analogous compounds often show varied inhibition profiles, with some demonstrating unfavorable inhibition towards isoforms like 2C9, 1A2, and 2C19, while showing low inhibition for the major isoforms 3A4 and 2D6. researchgate.net

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins, such as albumin, affects its distribution and availability to reach its target site. Only the unbound (free) fraction of a drug is generally considered pharmacologically active. For CNS-targeted drugs, a high free fraction is important for diffusion across the blood-brain barrier. nih.gov In vitro studies on representative azetidine analogues measured the percentage of compound bound to proteins in both mouse and human sera. The results indicated low to moderate plasma protein binding for most compounds tested. nih.govresearchgate.net This characteristic is advantageous as it implies a higher proportion of the compound is free to distribute into tissues, including the CNS. nih.gov

Membrane Permeability Assays

To predict the absorption of a compound and its ability to cross the blood-brain barrier (BBB), membrane permeability assays are utilized. The Caco-2 cell permeability assay is a standard model for predicting human intestinal absorption of orally administered drugs. sygnaturediscovery.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is often used as a high-throughput screen to predict passive diffusion across the BBB. nih.gov

Studies on azetidine-based analogues have shown favorable permeability characteristics. In Caco-2 assays, these compounds often demonstrate permeability values consistent with good intestinal absorption. nih.govresearchgate.net Furthermore, in BBB PAMPA assays, many analogues are classified as permeable, suggesting they have the potential to cross the blood-brain barrier and engage CNS targets. nih.govresearchgate.net For instance, the intestinal absorption of the azetidine-containing compound azetirelin was found to occur predominantly via passive diffusion. nih.gov

Table 1: In Vitro ADME Profiling Data for Representative Azetidine Analogues This table presents data synthesized from studies on various azetidine-based scaffolds intended for CNS applications and serves as a representative profile for analogues of this compound. nih.govresearchgate.net

| Compound ID | Plasma Stability (% remaining) | Microsomal Stability (% remaining) | Hepatocyte Stability (% remaining) | Plasma Protein Binding (% bound) | BBB PAMPA Permeability | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| Cmpd-A | >99 (Human), >99 (Mouse) | >95 (Human), >95 (Mouse) | >95 (Human), >95 (Mouse) | 25 (Human), 30 (Mouse) | Yes | 15.2 |

| Cmpd-B | >99 (Human), >99 (Mouse) | >98 (Human), >98 (Mouse) | >97 (Human), >97 (Mouse) | 15 (Human), 20 (Mouse) | Yes | 18.5 |

| Cmpd-C | >99 (Human), >99 (Mouse) | 90 (Human), 92 (Mouse) | 91 (Human), 93 (Mouse) | 45 (Human), 50 (Mouse) | Yes | 12.1 |

| Cmpd-D | >99 (Human), >99 (Mouse) | >99 (Human), >99 (Mouse) | >99 (Human), >99 (Mouse) | 10 (Human), 12 (Mouse) | Yes | 20.3 |

| Cmpd-E | 98 (Human), 99 (Mouse) | 85 (Human), 88 (Mouse) | 87 (Human), 89 (Mouse) | 55 (Human), 60 (Mouse) | No | 8.7 |

In Vivo Pharmacokinetic (PK) Characterization in Preclinical Species

Following promising in vitro results, in vivo pharmacokinetic studies are conducted in preclinical species, such as rats or mice, to understand how the compound behaves in a whole organism. These studies involve administering the compound and measuring its concentration in plasma and sometimes in the brain over time.

For an azetidine-containing nicotinic partial agonist, LF-3-88, a favorable in vivo pharmacokinetic profile was reported, supporting its potential for development. nih.gov While specific PK parameters for this compound are not publicly available, studies on related structures provide insight into expected characteristics. Following administration to rats, key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd) would be determined. For CNS-targeted agents, the brain-to-plasma concentration ratio is also a crucial parameter to confirm that the compound effectively penetrates the CNS. The data from these studies are essential for predicting human pharmacokinetics and establishing potential therapeutic dosing regimens.

Systemic Clearance and Volume of Distribution Determinations

Systemic clearance (CL) and volume of distribution (Vss) are fundamental pharmacokinetic parameters that dictate the duration and extent of drug exposure in the body. Preclinical studies in animal models, typically rodents and canines, are essential for determining these values for novel chemical entities like this compound analogues.

Research on structurally related nicotinic agonists has demonstrated significant variability in these parameters depending on the specific molecular structure. For instance, the α7 nAChR agonist A-582941 exhibited marked species differences in plasma clearance. In preclinical pharmacokinetic studies, the clearance rates were determined in rats, dogs, and rhesus monkeys, as detailed in the table below.

Table 1: Preclinical Pharmacokinetic Parameters of A-582941

| Species | Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) |

|---|---|---|

| Rat | 25 | 2.6 |

| Dog | 10 | 2.5 |

| Rhesus Monkey | 13 | 2.0 |

Data represents intravenous administration.

The volume of distribution for A-582941 was moderate across species, suggesting distribution beyond the systemic circulation into various tissues. nih.gov Clearance, on the other hand, was highest in rats, indicating more rapid elimination in this species compared to dogs and monkeys. nih.gov Such data is vital for extrapolating potential human pharmacokinetics and for designing appropriate dosing regimens in further preclinical studies.

Oral Bioavailability Assessment

Oral bioavailability (F) is a crucial parameter for drugs intended for oral administration, as it determines the fraction of the dose that reaches systemic circulation. For CNS-targeted agents like this compound analogues, achieving adequate oral bioavailability is a key development hurdle.

Preclinical evaluation of oral bioavailability is typically conducted in animal models by comparing the area under the concentration-time curve (AUC) following oral and intravenous administration. Studies on related azetidine-containing compounds and nicotinic agonists have shown that good oral bioavailability can be achieved. For the α7 nAChR agonist A-582941, oral bioavailability was high in rats and dogs but lower in rhesus monkeys, highlighting species-specific absorption and first-pass metabolism.

Table 2: Oral Bioavailability of A-582941 in Preclinical Species

| Species | Oral Bioavailability (F) (%) |

|---|---|

| Rat | 87 |

| Dog | 100 |

| Rhesus Monkey | 30 |

Tissue Distribution Profiles

Understanding the distribution of a drug into various tissues, particularly the target organ, is critical for assessing its therapeutic potential. For this compound analogues, which are presumed to target nAChRs in the brain, determining the extent of brain penetration is of paramount importance.

Preclinical tissue distribution studies often involve the administration of a radiolabeled compound to animals, followed by quantification of the radioactivity in various tissues at different time points. While specific distribution data for this compound analogues are not widely available in the public domain, research on the distribution of nAChRs themselves provides a roadmap for expected drug localization. High densities of nAChRs, particularly the α7 subtype, are found in key brain regions such as the hippocampus, which is involved in learning and memory. nih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is a primary determinant of its CNS tissue distribution. This is influenced by physicochemical properties such as lipophilicity, molecular size, and the presence of active transport mechanisms. In silico models and in vitro assays, such as the Caco-2 permeability assay, are often used in early discovery to predict BBB penetration. nih.gov For novel azetidine-based scaffolds, computational models of brain partitioning (log brain/blood) are employed to assess the probability of achieving reasonable brain exposure. nih.gov

Metabolite Identification and Characterization (Excluding Human Metabolites)

Metabolism is a key process that affects the clearance, and thus the half-life and exposure, of a drug. Identifying the major metabolic pathways and the structures of metabolites in preclinical species is a regulatory requirement and provides insight into potential species differences in drug disposition.

For nicotinic receptor agonists, metabolic pathways often involve oxidation and conjugation. In vitro studies using liver microsomes and hepatocytes from preclinical species (e.g., rat, dog, guinea pig) are standard methods for elucidating these pathways. For the α7 nAChR agonist AZD0328, N-oxidation was a major metabolic pathway across species. researchgate.net Other observed pathways in preclinical species included hydroxylation of the azabicyclo octane or furopyridine moieties. researchgate.net A dog-specific metabolite, resulting from pyridine (B92270) N-methylation, was also identified, highlighting how metabolic routes can differ between species. researchgate.net

Similarly, for A-582941, in vitro studies with liver microsomes and hepatocytes showed that N-oxidation was the predominant metabolic route in all preclinical species tested. nih.gov In vivo radiotracer studies in rats confirmed that A-582941 is substantially metabolized, with the N-oxide being a major component found in urine. nih.gov The identification of such metabolites is crucial for understanding the drug's clearance mechanisms and for identifying any potentially active or toxic metabolites.

Predictive Modeling for Preclinical ADME Properties (e.g., PBPK Models)

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the ADME properties of a drug in the body. These models integrate drug-specific physicochemical data with physiological information from the species of interest to predict drug concentrations in various tissues over time.

For CNS drug candidates like this compound analogues, PBPK models are particularly valuable for predicting brain and cerebrospinal fluid (CSF) concentrations, which are difficult to measure directly, especially in early development. nih.govallucent.com These models can incorporate parameters for BBB transport, including passive diffusion and the activity of efflux transporters like P-glycoprotein (P-gp). nih.gov

While specific PBPK models for this compound analogues have not been detailed in published literature, the development of generic CNS PBPK models provides a framework for such predictions. nih.govconsensus.app These models are typically developed and validated using preclinical data from species like rats before being scaled to predict human pharmacokinetics. consensus.app By simulating different dosing scenarios, PBPK models can help in optimizing preclinical study designs and in the early identification of compounds with a higher probability of success.

Impact of Structural Modifications on ADME Profiles

The ADME properties of a drug candidate can be significantly altered by making specific structural modifications. This structure-ADME relationship (SAR) is a cornerstone of medicinal chemistry and lead optimization. For this compound analogues, modifications to the azetidine ring, the nicotinate core, or appended functional groups can have profound effects on their pharmacokinetic profile.

Incorporating an azetidine ring into a molecule is a strategy that can impart desirable physicochemical properties, potentially leading to improved ADME characteristics. Azetidines can increase the fraction of sp3-hybridized carbons, which often correlates with improved solubility and metabolic stability. Furthermore, the rigid structure of the azetidine ring can favorably influence binding to the target receptor while maintaining a desirable ADME profile.

Studies on related nicotinic agonists have shown how structural changes impact ADME. For example, in a series of quinolone α7 nAChR agonists, high pKa was linked to poor brain penetration due to transporter-mediated efflux. Introducing a fluorine atom to the quinuclidine moiety significantly lowered the pKa, which in turn reduced efflux in a Caco-2 assay, demonstrating a clear link between a specific structural change and an improved ADME property. nih.gov This highlights the iterative process of chemical synthesis and ADME testing to identify candidates with an optimal balance of potency and pharmacokinetic properties.

Advanced Analytical Techniques for the Characterization of 3 Azetidinyl Nicotinate and Its Metabolites

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-azetidinyl nicotinate (B505614) and its metabolites by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-azetidinyl nicotinate, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the azetidine (B1206935) ring. The aromatic protons of the nicotinate moiety would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons on the azetidine ring would likely appear as multiplets in the upfield region, with their chemical shifts influenced by the nitrogen atom and the ester linkage.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the sp² hybridized carbons of the pyridine ring, and the sp³ hybridized carbons of the azetidine ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

Predictive NMR data for the core structure of this compound is presented below, based on analogous compounds.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyridine C2-H | 9.0-9.2 | 150-155 |

| Pyridine C4-H | 8.2-8.4 | 135-140 |

| Pyridine C5-H | 7.4-7.6 | 123-128 |

| Pyridine C6-H | 8.7-8.9 | 152-157 |

| Azetidine C2/C4-H | 4.0-4.5 (multiplet) | 50-60 |

| Azetidine C3-H | 5.0-5.5 (multiplet) | 60-70 |

| Ester C=O | - | 165-170 |

Metabolite Characterization: NMR is also crucial for identifying metabolites. Hydrolysis of the ester bond would lead to the formation of nicotinic acid and 3-hydroxyazetidine. This would be evident in the NMR spectrum by the disappearance of the ester-related signals and the appearance of signals corresponding to the free acid and alcohol. Ring-opening of the azetidine moiety, a potential metabolic pathway, would result in significant changes in the chemical shifts and coupling patterns of the aliphatic protons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic ring.

| Functional Group | Characteristic Absorption (cm⁻¹, predicted) |

| C=O (ester) | 1710-1740 |

| C-O (ester) | 1250-1300 |

| C=N and C=C (aromatic ring) | 1580-1610 and 1450-1500 |

| C-N (azetidine) | 1100-1200 |

Analysis of metabolites via IR would show the appearance of a broad O-H stretch (around 3000-3500 cm⁻¹) if the ester is hydrolyzed to a carboxylic acid and an alcohol.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas.

For this compound, electrospray ionization (ESI) would likely be the preferred ionization method. The protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments would be used to fragment the parent ion and obtain structural information. Key fragmentations would likely involve the cleavage of the ester bond and fragmentation of the pyridine and azetidine rings.

Metabolite Identification: MS is particularly valuable for metabolite identification due to its high sensitivity. The primary metabolite, nicotinic acid, would be readily identified by its characteristic mass and fragmentation pattern. Ring-opened metabolites, such as those resulting from glutathione conjugation, would exhibit a significant mass shift, which can be precisely measured by HRMS to deduce the elemental composition of the added moiety.

Predicted key mass spectral fragments for this compound and its primary metabolite are listed below.

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z, predicted) |

| This compound | 179.0815 | 124.0393 (Nicotinic acid moiety), 106.0287 (Pyridine ring fragment), 56.0498 (Azetidine moiety) |

| Nicotinic Acid (metabolite) | 124.0393 | 80.0495, 78.0338 |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex matrices, such as biological fluids, and for the separation of its various metabolites.

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds. For the separation of this compound and its more polar metabolites, reversed-phase HPLC would be a suitable choice.

A typical HPLC method would employ a C18 stationary phase with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to separate the parent compound from its more polar metabolites. UV detection at a wavelength around 260 nm would be appropriate for the nicotinic acid chromophore.

For the analysis of metabolites, coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for both separation and identification.

A hypothetical HPLC gradient for the analysis of this compound and its metabolites is provided below.

| Time (min) | % Aqueous (0.1% Formic Acid) | % Acetonitrile |

| 0 | 95 | 5 |

| 10 | 5 | 95 |

| 15 | 5 | 95 |

| 16 | 95 | 5 |

| 20 | 95 | 5 |

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization could be employed to increase its volatility and thermal stability for GC analysis. However, GC is more likely to be applicable to the analysis of certain smaller, more volatile metabolites or degradation products.

For instance, if the azetidine ring were to undergo metabolic cleavage to yield smaller volatile amines, GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) could be a powerful analytical tool. The use of a capillary column with a polar stationary phase would be appropriate for separating polar analytes.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity and sensitivity compared to conventional one-dimensional GC. This makes it exceptionally well-suited for the analysis of complex samples, such as biological fluids containing a parent drug and its various metabolites nih.govmdpi.com. The application of GC×GC for the characterization of this compound and its metabolites, while not extensively documented for this specific molecule, can be inferred from its use in analyzing other complex alkaloid mixtures and in drug discovery platforms nih.govmdpi.com.

The GC×GC system operates by coupling two capillary columns with different stationary phase selectivities (e.g., a non-polar column in the first dimension and a polar column in the second) via a modulator chemistry-matters.com. The modulator traps small, sequential fractions of the effluent from the first column and re-injects them as sharp pulses onto the second, shorter column for rapid separation. This process generates a structured, two-dimensional chromatogram (a contour plot) where chemically related compounds often appear in distinct clusters, facilitating identification chemistry-matters.com.

For the analysis of this compound, a volatile and thermally stable derivative might be prepared to enhance its chromatographic properties, a common practice in metabolomic studies mdpi.comresearchgate.net. The high peak capacity of GC×GC would enable the resolution of isomeric and structurally similar metabolites from the parent compound and from endogenous matrix components, which is often a challenge in conventional GC analysis mdpi.com. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC provides high-resolution mass spectra for each separated peak, allowing for confident identification of known metabolites and aiding in the structural elucidation of novel ones.

Table 1: Illustrative GC×GC-TOFMS System Parameters for Nicotinic Compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| 1st Dimension Column | BPX50 (mid-polar), 60 m x 0.25 mm ID, 0.25 µm film | Primary separation based on boiling point/polarity. dlr.de |

| 2nd Dimension Column | BPX5 (non-polar), 3 m x 0.15 mm ID, 0.25 µm film | Fast secondary separation based on volatility. dlr.de |

| Modulator | Thermal (e.g., liquid nitrogen cryo-focusing) | Sharpening and re-injection of peaks for high resolution. chemistry-matters.com |

| Modulation Period | 2-5 seconds | Ensures multiple cuts are taken across each primary peak. chemistry-matters.com |

| Detector | Time-of-Flight Mass Spectrometry (TOFMS) | Provides full mass spectra for identification and deconvolution. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the sensitive and selective analysis of drugs and metabolites in biological samples.

LC-MS/MS Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for quantifying drugs and their metabolites in complex biological matrices like plasma and urine restek.comnih.gov. Its high sensitivity and specificity make it ideal for pharmacokinetic and metabolic studies of this compound.

A typical LC-MS/MS method involves a simple sample preparation step, such as protein precipitation with acetonitrile or liquid-liquid extraction, to remove the bulk of the matrix interferences restek.comnih.govcriver.com. The extract is then injected into an HPLC or UPLC system for chromatographic separation, often using a reversed-phase column (e.g., C18) or a HILIC column for polar compounds.

The mass spectrometer, usually a triple quadrupole instrument, is operated in positive electrospray ionization (ESI) mode, which is effective for nitrogen-containing compounds like nicotinic alkaloids. Quantification is achieved using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This approach provides excellent selectivity and minimizes background noise. Validated methods for nicotinic acid and its metabolites in plasma have demonstrated linearity over a wide concentration range with high accuracy and precision nih.govnih.gov.

Table 2: Example MRM Transitions for Nicotinic Acid and its Metabolites

This table illustrates the principle of MRM for related compounds, which would be similarly applied to this compound and its metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Nicotinic Acid (NicA) | 124.0 | 80.0 | nih.gov |

| Nicotinamide (NA) | 123.0 | 80.0 | nih.gov |

| 1-Methylnicotinamide (MNA) | 137.0 | 94.0 | nih.gov |

| 1-Methyl-2-pyridone-5-carboxamide (M2PY) | 153.0 | 110.0 | nih.gov |

GC-MS Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds, including many alkaloids and their metabolites upm.edu.mymanupatra.inmanupatra.in. For this compound, GC-MS can be used for both qualitative identification and quantitative measurement, particularly for metabolite profiling in biological samples manupatra.inscispace.com.

Sample preparation may involve liquid-liquid extraction to isolate the analytes from the biological matrix scispace.com. While some nicotinic compounds can be analyzed directly, derivatization (e.g., silylation) is sometimes employed to increase analyte volatility and thermal stability and to improve peak shape researchgate.net. The analysis is typically performed on a capillary column (e.g., DB-5 or DB-17) to achieve good separation researchgate.net.

The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that serve as a fingerprint for compound identification by comparison with spectral libraries. For quantitative analysis, selected ion monitoring (SIM) is used, where the instrument is set to detect only a few characteristic ions of the target analyte, thereby increasing sensitivity and selectivity arabjchem.org. GC-MS methods have been successfully developed for the determination of nicotine (B1678760) and other tobacco alkaloids in various samples arabjchem.orgnih.govnih.gov.

Table 3: Characteristic Mass Fragments (m/z) for Nicotine and Related Alkaloids

This table provides examples of key mass fragments used for the GC-MS identification of related alkaloids.

| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Nicotine | 162 | 133, 84, 42 | manupatra.in |

| Nornicotine | 148 | 119, 80, 42 | manupatra.in |

| Anabasine | 162 | 133, 105, 84 | nih.gov |

| Cotinine | 176 | 147, 118, 98 | manupatra.in |

Radioligand Binding and Autoradiography Techniques for Target Engagement Studies

To understand the interaction of this compound with its biological target, the nicotinic acetylcholine (B1216132) receptors (nAChRs), radioligand binding and autoradiography are indispensable techniques. These methods provide quantitative data on binding affinity and localize the target receptors within tissues.

Radioligand binding assays are used to determine the affinity (Kd or Ki) of a compound for a specific receptor and the density of these receptors (Bmax) in a given tissue preparation (e.g., brain membranes) nih.gov. In a typical assay for this compound, a radiolabeled form of the compound (e.g., tritiated, ³H) or a competing radioligand would be incubated with the tissue preparation. In competitive binding assays, increasing concentrations of unlabeled this compound are used to displace a known radioligand from the nAChRs, allowing for the calculation of its inhibitory constant (Ki).

Research on a close structural analogue, (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine, demonstrated its utility in characterizing nAChR binding sites in rat brain membranes. Scatchard analysis of the binding data for this analogue revealed two distinct binding sites, a high-affinity site and a low-affinity site, highlighting the complexity of nicotinic receptor interactions nih.gov.

Table 4: Binding Characteristics of a ³H-labeled Azetidine Analogue of Nicotine in Rat Brain Membranes

| Binding Site | Dissociation Constant (Kd) | Receptor Density (Bmax) |

|---|---|---|

| High-Affinity | 7 x 10-11 M | 0.3 x 10-14 mol/mg protein |

| Low-Affinity | 1.7 x 10-9 M | 2.5 x 10-14 mol/mg protein |

Data from a study on (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine, a structural analogue of this compound. nih.gov

Autoradiography extends these binding studies by providing a visual map of receptor distribution in tissue sections. In this technique, thin slices of tissue (e.g., from the brain) are incubated with a radiolabeled ligand, such as a radioiodinated (¹²⁵I) or tritiated (³H) version of this compound. After washing away the unbound ligand, the tissue sections are exposed to a film or a phosphor imaging plate, which captures the pattern of radioactivity. The resulting image reveals the specific anatomical regions where the target nAChRs are located. Studies using radioligands like 5-[¹²⁵I]-A-85380, an azetidinylmethoxy-pyridine derivative, have been instrumental in mapping the distribution of different nAChR subtypes throughout the brain, providing critical information on where compounds like this compound are likely to exert their effects nih.gov.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Azetidinyl Nicotinate (B505614) Scaffolds

The efficient and versatile synthesis of functionalized azetidine (B1206935) cores is a cornerstone of advancing research into 3-azetidinyl nicotinate derivatives. While traditional methods for creating azetidines can be challenging, newer strategies are emerging to address these limitations. researchgate.netresearchgate.net Future efforts will likely focus on scalable and stereoselective syntheses that allow for the creation of diverse libraries of azetidinyl nicotinate analogs.

Key areas of development include:

Photochemical Reactions: The use of visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offers a powerful tool for constructing the azetidine ring with high efficiency and control over stereochemistry. researchgate.net This approach could be adapted to create novel this compound precursors.

Ring-Closing Metathesis: This technique has been successfully used to create azetidine-fused ring systems, expanding the structural diversity of accessible scaffolds. nih.gov By applying this to precursors containing the nicotinate moiety, novel polycyclic derivatives could be synthesized.

Convergent Synthetic Routes: The development of convergent strategies, where the azetidine and nicotinate fragments are synthesized separately and then joined, can facilitate the rapid generation of analogs with varied substitution patterns. nih.gov This approach was successfully used to create 3-pyridyl azetidine ureas as NAMPT inhibitors. nih.gov

A comparative look at traditional versus emerging synthetic strategies is presented below:

| Synthetic Strategy | Description | Advantages | Challenges | Potential Application to Azetidinyl Nicotinates |

| Intramolecular Substitution | A common traditional method involving the cyclization of a linear precursor. | Well-established. | Can be hampered by side reactions and unfavorable conformational requirements. researchgate.net | Synthesis of simple, unsubstituted azetidinyl nicotinate. |

| Aza Paternò-Büchi Reaction | A photochemical [2+2] cycloaddition to form the azetidine ring. | High efficiency, potential for stereocontrol. researchgate.net | Requires specialized photochemical equipment. | Creation of densely functionalized and stereochemically complex azetidinyl nicotinate derivatives. |

| Ring-Closing Metathesis | Formation of a cyclic olefin through the reaction of two terminal alkenes. | Access to fused ring systems. nih.gov | Requires specific catalysts and functional group tolerance. | Development of conformationally constrained azetidinyl nicotinate analogs. |

| Scaffold Morphing | The rational modification of an existing chemical scaffold to identify new active motifs. | Can lead to the discovery of novel and potent compounds. nih.gov | Requires a known starting point with some biological activity. | To rationally design new azetidinyl nicotinate derivatives based on known nicotinic receptor ligands. |

Exploration of Polypharmacology and Multi-Target Ligands

The concept of "one drug, one target" is increasingly being replaced by the understanding that complex diseases often require intervention at multiple points in a biological network. Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable attribute for treating multifactorial conditions like neurodegenerative diseases. nih.gov Given the role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in various physiological processes, this compound derivatives are prime candidates for development as multi-target-directed ligands (MTDLs). mdpi.com

Future research in this area will likely focus on:

Designing MTDLs for Neurodegenerative Diseases: A key strategy involves combining the nicotinic activity of the azetidinyl nicotinate core with pharmacophores that target other key players in diseases like Alzheimer's. For example, linking the scaffold to moieties that inhibit acetylcholinesterase (AChE) or prevent the aggregation of amyloid-β peptides could lead to synergistic therapeutic effects. mdpi.comnih.gov

Targeting Nicotinic Receptor Subtypes and Other Neurotransmitter Systems: Research is ongoing to develop ligands that can simultaneously modulate nAChRs and other neurotransmitter transporters, such as those for dopamine (B1211576) and serotonin. This could lead to novel treatments for depression and other psychiatric disorders.

| Potential MTDL Strategy for Azetidinyl Nicotinate Derivatives | Therapeutic Area | Combined Targets | Rationale |

| Dual nAChR Agonist and AChE Inhibitor | Alzheimer's Disease | Nicotinic Acetylcholine Receptors, Acetylcholinesterase | To enhance cholinergic neurotransmission through both direct receptor activation and prevention of acetylcholine breakdown. nih.gov |

| Combined nAChR Modulator and Amyloid-β Aggregation Inhibitor | Alzheimer's Disease | Nicotinic Acetylcholine Receptors, Amyloid-β Peptides | To address both the symptomatic cholinergic deficit and the underlying pathology of amyloid plaque formation. mdpi.com |

| nAChR, Dopamine, and Serotonin Transporter Ligand | Depression, Addiction | Nicotinic Acetylcholine Receptors, Dopamine Transporter (DAT), Serotonin Transporter (SERT) | To modulate multiple neurotransmitter systems implicated in mood and reward pathways. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Azetidinyl Nicotinates

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating the drug discovery process and reducing costs. jsr.orgbpasjournals.com These computational tools can be applied at virtually every stage of development for azetidinyl nicotinate derivatives, from initial design to clinical trial optimization. nih.gov

Key applications of AI and ML in this context include:

Virtual Screening and Lead Identification: Machine learning algorithms can screen vast virtual libraries of chemical compounds to identify those most likely to bind to specific nicotinic receptor subtypes or other desired targets. nih.gov This can significantly reduce the time and resources required for initial hit identification.

Predictive Modeling of Physicochemical Properties: AI models, such as graph neural networks, can predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel azetidinyl nicotinate analogs before they are synthesized. astrazeneca.com This allows researchers to prioritize compounds with favorable drug-like characteristics.

De Novo Drug Design: Generative AI models can design entirely new azetidinyl nicotinate derivatives with optimized properties for a specific biological target. These models can learn the complex relationships between chemical structure and biological activity to propose novel and potent drug candidates.

| AI/ML Application | Description | Impact on Azetidinyl Nicotinate Research |

| High-Throughput Virtual Screening | Using ML to prioritize compounds from large databases for experimental testing. nih.gov | Rapidly identifies promising azetidinyl nicotinate candidates with desired target interactions. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Building predictive models that correlate chemical structure with biological activity. | Guides the optimization of lead compounds to improve potency and selectivity. |

| ADME/Toxicity Prediction | Employing neural networks to forecast the pharmacokinetic and toxicological profiles of new molecules. astrazeneca.com | Reduces the late-stage failure of drug candidates due to poor safety or metabolic profiles. |

| Generative Models for Drug Design | Using deep learning to create novel molecular structures with desired properties. | Accelerates the discovery of innovative and patentable azetidinyl nicotinate-based therapeutics. |

Advanced In Vitro Model Systems for Preclinical Research

A significant challenge in drug development is the poor translation of findings from preclinical models to human clinical trials. nih.gov This is often due to the limitations of traditional 2D cell cultures and animal models in replicating complex human physiology. nih.gov The emergence of advanced in vitro models, such as 3D organoids and organ-on-a-chip systems, offers a more physiologically relevant platform for evaluating the efficacy and safety of azetidinyl nicotinate derivatives. mdpi.comresearchgate.net

Future preclinical research on these compounds will likely involve:

3D Neural Organoids: These self-organizing, three-dimensional cultures derived from induced pluripotent stem cells (iPSCs) can mimic key aspects of the human brain's structure and function. technologynetworks.com They provide a powerful tool for studying the effects of azetidinyl nicotinate derivatives on neuronal activity and connectivity in a human-relevant context.

Gut-Liver-on-a-Chip Models: For orally administered drugs, understanding their absorption in the gut and subsequent metabolism in the liver is crucial. mdpi.com Microfluidic devices that co-culture intestinal and liver cells can provide valuable insights into the pharmacokinetics and potential hepatotoxicity of new drug candidates. nih.gov

| Advanced In Vitro Model | Description | Application in Azetidinyl Nicotinate Research | Key Advantages |

| 2D Cell Culture | Monolayers of immortalized cell lines grown on plastic surfaces. | Initial high-throughput screening for target engagement. | High-throughput, cost-effective. |

| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells that mimic tissue-level organization. researchgate.net | Efficacy and toxicity testing in a more physiologically relevant context (e.g., neural organoids for neuroactivity). technologynetworks.com | Better reflects in vivo cell-cell interactions and microenvironment. |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that recapitulate the structure and function of human organs. nih.govmdpi.com | Studying ADME properties (e.g., gut-liver-on-a-chip) and assessing multi-organ toxicity. | Allows for the modeling of organ-level physiology and inter-organ communication. |

Design of Targeted Delivery Systems for Azetidinyl Nicotinate Derivatives

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the desired site of action while minimizing its exposure to healthy tissues. mdpi.com This can enhance efficacy and reduce side effects. For this compound derivatives, particularly those intended for central nervous system (CNS) disorders, the ability to efficiently cross the blood-brain barrier (BBB) and engage with specific cell types is paramount.

Future research will likely explore various strategies to achieve targeted delivery, including:

Ligand-Mediated Targeting: This involves attaching the drug molecule to a ligand, such as a peptide or antibody, that binds to receptors overexpressed on the target cells. mdpi.comnih.gov For CNS applications, this could involve ligands that bind to transferrin or insulin (B600854) receptors on the BBB to facilitate transport into the brain.